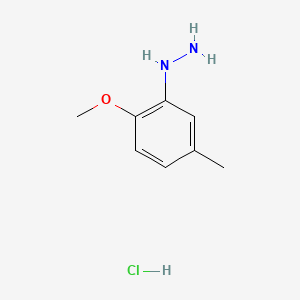

(2-Methoxy-5-methylphenyl)hydrazine hydrochloride

Übersicht

Beschreibung

(2-Methoxy-5-methylphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C8H13ClN2O. It is a derivative of hydrazine, characterized by the presence of a methoxy group and a methyl group on the phenyl ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-methylphenyl)hydrazine hydrochloride typically involves the reaction of (2-Methoxy-5-methylphenyl)hydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows: [ \text{(2-Methoxy-5-methylphenyl)hydrazine} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: (2-Methoxy-5-methylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azobenzenes or other oxidized derivatives.

Reduction: It can be reduced to form hydrazones or other reduced products.

Substitution: The methoxy and methyl groups on the phenyl ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azobenzene derivatives, while reduction can produce hydrazones.

Wissenschaftliche Forschungsanwendungen

(2-Methoxy-5-methylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azobenzenes.

Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (2-Methoxy-5-methylphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form stable complexes with metal ions, which can be utilized in catalytic processes. The specific pathways and targets depend on the context of its use in chemical reactions or biological systems.

Vergleich Mit ähnlichen Verbindungen

- (2-Methoxyphenyl)hydrazine hydrochloride

- (4-Methoxyphenyl)hydrazine hydrochloride

- (2-Methylphenyl)hydrazine hydrochloride

Comparison: (2-Methoxy-5-methylphenyl)hydrazine hydrochloride is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This structural feature imparts distinct reactivity and properties compared to its analogs. For instance, the methoxy group can influence the electron density on the phenyl ring, affecting the compound’s reactivity in substitution reactions. Similarly, the methyl group can provide steric hindrance, influencing the compound’s behavior in various chemical processes.

Biologische Aktivität

(2-Methoxy-5-methylphenyl)hydrazine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a hydrazine functional group attached to a substituted aromatic ring, characterized by the presence of both a methoxy group and a methyl group on the phenyl ring. This unique structure contributes to its solubility and stability in aqueous solutions, particularly in its hydrochloride form, which enhances its bioavailability.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related cellular damage. The compound's structural features enable it to scavenge reactive oxygen species (ROS), contributing to its potential therapeutic applications in conditions associated with oxidative stress.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit inflammatory pathways. It has been shown to reduce the expression of pro-inflammatory cytokines, which are pivotal in various inflammatory diseases. The compound's ability to modulate inflammatory responses suggests its potential as an anti-inflammatory agent in therapeutic settings .

3. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been studied for its effects on neurodegenerative diseases, where it appears to mitigate neuronal damage by reducing oxidative stress and inflammation in neuronal cells.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Reactive Oxygen Species (ROS) : The compound acts as a scavenger of ROS, thereby protecting cells from oxidative damage.

- Cytokine Regulation : It inhibits the signaling pathways that lead to the production of pro-inflammatory cytokines, reducing inflammation.

- Neuronal Protection : By modulating oxidative stress and inflammatory responses, it helps preserve neuronal integrity and function .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among structurally similar compounds:

| Compound Name | Key Biological Activity | Unique Features |

|---|---|---|

| 4-Methylphenylhydrazine | Neurotoxic effects | Methyl group on para position |

| 2-Hydroxyphenylhydrazine | Strong antioxidant properties | Hydroxyl group enhances reactivity |

| 3-Methoxyphenylhydrazine | Anti-inflammatory potential | Methoxy group on meta position |

| This compound | Antioxidant, anti-inflammatory, neuroprotective | Unique methoxy and methyl substituents |

This table illustrates the distinct biological activities associated with each compound, emphasizing the multifaceted nature of this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- A study demonstrated its effectiveness in reducing oxidative stress markers in animal models subjected to induced oxidative damage, highlighting its potential for therapeutic use in neurodegenerative disorders.

- Another research project explored its anti-inflammatory properties through cell culture experiments, where it significantly inhibited the production of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation .

Eigenschaften

IUPAC Name |

(2-methoxy-5-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-6-3-4-8(11-2)7(5-6)10-9;/h3-5,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNNLIDIPZDTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611021 | |

| Record name | (2-Methoxy-5-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65208-14-2 | |

| Record name | Hydrazine, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Methoxy-5-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.